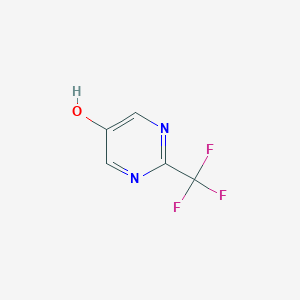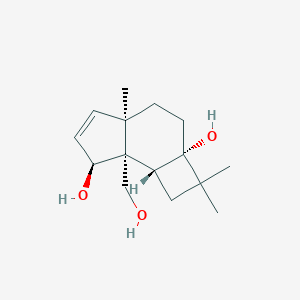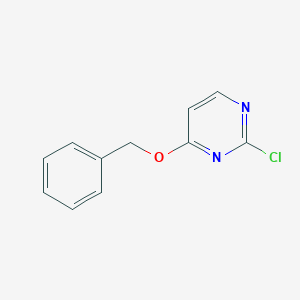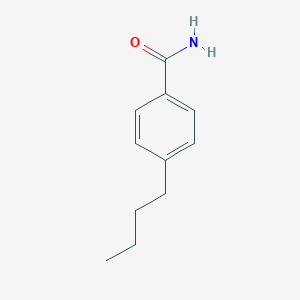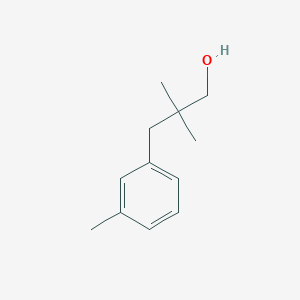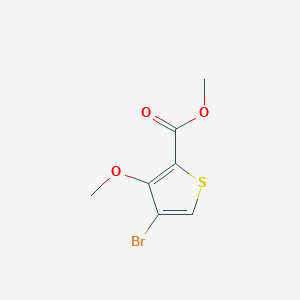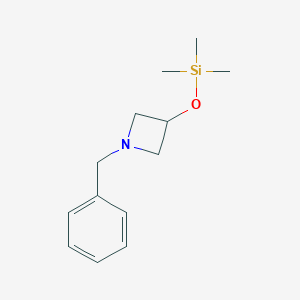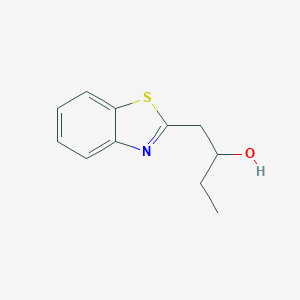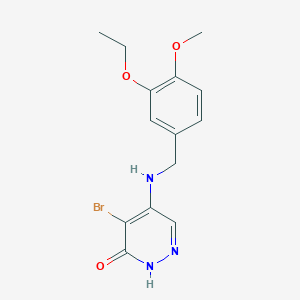
セフタジジム五水和物
説明
フォルタムは、セフタジジムとも呼ばれ、半合成の広域スペクトル第3世代セファロスポリン系抗生物質です。主に、様々な細菌感染症の治療のために、非経口投与されます。 フォルタムは、多くのβ-ラクタマーゼに対する耐性と、緑膿菌を含むグラム陰性菌に対する幅広い活性を持つことで知られています .
2. 製法
合成経路と反応条件: セフタジジムは、7-アミノセファロスポラン酸(7-ACA)を適切なアシル化剤でアシル化する多段階プロセスを経て合成されます。このプロセスは通常、以下の手順を伴います。
アシル化: 7-ACAは、チアゾール含有アシル化剤でアシル化されます。
オキシム形成: 次に、中間体はオキシムと反応させて、セフタジジムの核構造を形成します。
精製: 生成物は、結晶化またはクロマトグラフィーによって精製され、高純度のセフタジジムが得られます。
工業生産方法: セフタジジムの工業生産は、7-ACAを大量に発酵させて製造し、その後、上記と同様の化学合成段階を行います。 このプロセスは、高収率と高純度を実現するために最適化されており、抗生物質が医薬品の規格を満たすように保証されています .
反応の種類:
酸化: セフタジジムは、特にチアゾール環で酸化反応を起こす可能性があります。
還元: 還元反応はあまり一般的ではありませんが、特定の条件下で起こる可能性があります。
置換: 求核置換反応は、β-ラクタム環で起こることがあり、さまざまな誘導体の形成につながります。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: アミンやチオールなどの求核剤。
主な生成物:
酸化生成物: スルホキシドとスルホン。
還元生成物: 還元されたチアゾール誘導体。
置換生成物: 側鎖が修飾されたさまざまなセフタジジム誘導体.
4. 科学研究への応用
セフタジジムは、科学研究において幅広い用途があります。
化学: β-ラクタマーゼ耐性機構を研究するためのモデル化合物として使用されます。
生物学: 細菌細胞壁の合成と耐性パターンへの影響について調査されています。
医学: 呼吸器感染症、泌尿器感染症、髄膜炎など、グラム陰性菌が原因の感染症の治療に臨床現場で広く使用されています。
科学的研究の応用
Ceftazidime has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-lactamase resistance mechanisms.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance patterns.
Medicine: Extensively used in clinical settings to treat infections caused by Gram-negative bacteria, including respiratory tract infections, urinary tract infections, and meningitis.
Industry: Employed in the development of new antibiotics and in the study of bacterial resistance
作用機序
セフタジジムは、細胞壁合成に関与する酵素、主にペニシリン結合タンパク質3(PBP3)を阻害することで、殺菌作用を発揮します。この阻害により、ペプチドグリカン鎖の架橋が阻害され、細胞溶解と死滅につながります。 この化合物はβ-ラクタマーゼに耐性があるため、β-ラクタマーゼ産生菌に対する有効性が向上します .
類似化合物:
セフォタキシム: 活動スペクトルが類似した別の第3世代セファロスポリンですが、緑膿菌に対しては効果が低いです。
セフトリアキソン: 半減期が長く、1日1回の投与が可能なことで知られていますが、緑膿菌に対しては効果が低いです。
セフェピム: グラム陽性菌に対する効果がより高いなど、より幅広い活性を持つ第4世代セファロスポリンです。
セフタジジムの独自性: セフタジジムは、β-ラクタマーゼに対する高い安定性と、特に緑膿菌に対する強力なグラム陰性菌に対する活性を持つという点でユニークです。 これは、重症で耐性のある感染症の治療に貴重な抗生物質となっています .
生化学分析
Biochemical Properties
Ceftazidime pentahydrate plays a crucial role in biochemical reactions by inhibiting the synthesis of bacterial cell walls. It interacts with penicillin-binding proteins (PBPs), which are essential enzymes involved in the synthesis and remodeling of the bacterial cell wall peptidoglycan . By binding to these PBPs, ceftazidime pentahydrate disrupts cell wall homeostasis, leading to loss of cell integrity and ultimately bacterial cell death . This interaction is particularly effective against Gram-negative bacteria, making ceftazidime pentahydrate a valuable antibiotic in clinical settings .
Cellular Effects
Ceftazidime pentahydrate exerts significant effects on various types of cells and cellular processes. It inhibits cell proliferation by increasing the levels of the p27 protein, a classic negative regulator of the cell cycle . This inhibition occurs through the reduction of Skp2, a substrate recognition component of the Skp2-Cullin-F-box (SCF) ubiquitin ligase, which in turn impedes the cell cycle from G1 to S phase . Additionally, ceftazidime pentahydrate has been shown to downregulate the transcriptional expression of Skp2, further inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of action of ceftazidime pentahydrate involves its bactericidal effect through the direct inhibition of specific PBPs in susceptible bacteria . By binding to these PBPs, ceftazidime pentahydrate prevents the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the bacterial cell wall . This inhibition leads to impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ceftazidime pentahydrate have been observed to change over time. The compound is known to be unstable and subject to hydrolytic degradation, which can affect its efficacy . Studies have shown that ceftazidime pentahydrate exhibits several transformation processes under different conditions, such as high temperature and exposure to vacuum . These changes can influence the stability and long-term effects of ceftazidime pentahydrate on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of ceftazidime pentahydrate vary with different dosages in animal models. Studies have demonstrated that ceftazidime pentahydrate is effective in treating bacterial infections at various dosages, with higher doses showing increased efficacy . At high doses, ceftazidime pentahydrate can exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . In murine models, ceftazidime pentahydrate has been shown to reduce the median effective dose for 50% of animals (ED50) when combined with avibactam, a β-lactamase inhibitor .
Metabolic Pathways
Ceftazidime pentahydrate is involved in metabolic pathways that include interactions with enzymes responsible for cell-wall synthesis, primarily penicillin-binding protein 3 (PBP3) . By inhibiting these enzymes, ceftazidime pentahydrate disrupts the synthesis of peptidoglycan, leading to bacterial cell death . This interaction is crucial for its bactericidal activity and effectiveness against a broad spectrum of bacteria .
Transport and Distribution
Ceftazidime pentahydrate is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . Its distribution is influenced by its physicochemical properties, such as water solubility and polar surface area . These properties affect its localization and accumulation within specific tissues, contributing to its therapeutic efficacy .
Subcellular Localization
The subcellular localization of ceftazidime pentahydrate is primarily within the bacterial cell wall, where it exerts its bactericidal effects . The compound targets penicillin-binding proteins, which are located in the bacterial cell membrane . This localization is essential for its ability to inhibit cell wall synthesis and induce bacterial cell death .
準備方法
Synthetic Routes and Reaction Conditions: Ceftazidime is synthesized through a multi-step process involving the acylation of 7-aminocephalosporanic acid (7-ACA) with a suitable acylating agent. The process typically involves the following steps:
Acylation: 7-ACA is acylated with a thiazole-containing acylating agent.
Oxime Formation: The intermediate is then reacted with an oxime to form the ceftazidime core structure.
Purification: The product is purified through crystallization or chromatography to obtain high-purity ceftazidime.
Industrial Production Methods: Industrial production of ceftazidime involves large-scale fermentation processes to produce 7-ACA, followed by chemical synthesis steps similar to those described above. The process is optimized for high yield and purity, ensuring the antibiotic meets pharmaceutical standards .
Types of Reactions:
Oxidation: Ceftazidime can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines and thiols.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiazole derivatives.
Substitution Products: Various ceftazidime derivatives with modified side chains.
類似化合物との比較
Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity but less effective against Pseudomonas aeruginosa.
Ceftriaxone: Known for its long half-life and once-daily dosing, but also less effective against Pseudomonas aeruginosa.
Cefepime: A fourth-generation cephalosporin with broader activity, including better efficacy against Gram-positive bacteria.
Uniqueness of Ceftazidime: Ceftazidime is unique due to its high stability against beta-lactamases and its potent activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. This makes it a valuable antibiotic in treating severe and resistant infections .
特性
| The bacterial cell wall, which is located at the periphery of Gram-positive bacteria and within the periplasm of Gram-negative bacteria, comprises a glycopeptide polymer synthesized through cross-linking of glycans to peptide stems on alternating saccharides, which is known commonly as peptidoglycan. Cell wall formation, recycling, and remodelling require numerous enzymes, including a family of enzymes with similar active site character despite distinct and sometimes overlapping roles as carboxypeptidases, endopeptidases, transpeptidases, and transglycosylases, known as "penicillin-binding proteins" (PBPs). The number of PBPs differs between bacteria, in which some are considered essential and others redundant. In general, inhibition of one or more essential PBPs results in impaired cell wall homeostasis, loss of cell integrity, and is ultimately bactericidal. Ceftazidime is a semisynthetic third-generation cephalosporin with broad activity against numerous Gram-negative and some Gram-positive bacteria. Like other β-lactam antibiotics, ceftazidime exhibits its bactericidal effect primarily through direct inhibition of specific PBPs in susceptible bacteria. _In vitro_ experiments in Gram-negative bacteria such as _Escherichia coli_, _Pseudomonas aeruginosa_, _Acinetobacter baumannii_, and _Klebsiella pneumoniae_ suggest that ceftazidime primarily binds to PBP3, with weaker binding to PBP1a/1b and PBP2 as well; although binding to other PBPs, such as PBP4, is detectable, the concentrations required are much greater than those achieved clinically. Similarly, ceftazidime showed binding to _Staphylococcus aureus_ PBP 1, 2, and 3 with a much lower affinity for PBP4. Recent data for _Mycobacterium abcessus_ suggest that ceftazidime can inhibit PonA1, PonA2, and PbpA at intermediate concentrations. | |
CAS番号 |
78439-06-2 |
分子式 |
C22H24N6O8S2 |
分子量 |
564.6 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate |
InChI |
InChI=1S/C22H22N6O7S2.H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);1H2/b26-13-;/t14-,18-;/m1./s1 |
InChIキー |
GCZOCVAKBHTGOL-ROMZVAKDSA-N |
異性体SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O |
SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O |
正規SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O |
melting_point |
103-113 |
| 78439-06-2 | |
物理的記述 |
Solid |
ピクトグラム |
Irritant; Health Hazard |
溶解性 |
5.73e-03 g/L |
同義語 |
Ceftazidime Ceftazidime Anhydrous Ceftazidime Pentahydrate Fortaz Fortum GR 20263 GR-20263 GR20263 LY 139381 LY-139381 LY139381 Pyridinium, 1-((7-(((2-amino-4-thiazolyl)((1-carboxy-1-methylethoxy)imino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-, inner salt, pentahydrate, (6R-(6alpha,7beta(Z)))- Tazidime |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



